molecular formula C16H14F3N3O3S B10900081 2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide

2,2,2-trifluoro-N-(3-{(1Z)-1-[2-(phenylsulfonyl)hydrazinylidene]ethyl}phenyl)acetamide

Cat. No.: B10900081
M. Wt: 385.4 g/mol
InChI Key: SOSJEDCGZNRYPR-NHDPSOOVSA-N
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Description

2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE: is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of a phenylsulfonyl hydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents such as trifluoroacetic acid or trifluoromethyl iodide under specific reaction conditions.

    Acylation: The final step involves the acylation of the hydrazone intermediate with a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.

    Reduction: Formation of amine or hydrazine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl and phenylsulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its observed biological effects.

Comparison with Similar Compounds

    2,2,2-TRIFLUORO-N,N-DIMETHYLACETAMIDE: Known for its use as a solvent and reagent in organic synthesis.

    2,2,2-TRIFLUORO-N-(PHENYLSULFONYL)ACETAMIDE: Shares similar structural features but lacks the hydrazone moiety.

Uniqueness: 2,2,2-TRIFLUORO-N~1~-(3-{1-[(Z)-2-(PHENYLSULFONYL)HYDRAZONO]ETHYL}PHENYL)ACETAMIDE is unique due to the presence of both trifluoromethyl and phenylsulfonyl hydrazone groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C16H14F3N3O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[3-[(Z)-N-(benzenesulfonamido)-C-methylcarbonimidoyl]phenyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C16H14F3N3O3S/c1-11(21-22-26(24,25)14-8-3-2-4-9-14)12-6-5-7-13(10-12)20-15(23)16(17,18)19/h2-10,22H,1H3,(H,20,23)/b21-11-

InChI Key

SOSJEDCGZNRYPR-NHDPSOOVSA-N

Isomeric SMILES

C/C(=N/NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)NC(=O)C(F)(F)F

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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